Enantiomeric Excess vs. Racemate
The (3R)-2,3-dimethyl-4-nitrobutan-2-ol isomer is supplied with an enantiomeric excess (ee) of ≥95%, whereas a racemic mixture of this compound would exhibit an ee of 0% by definition, providing no stereochemical control in asymmetric transformations . This high ee ensures that the (3R)-configured stereocenter is the predominant species, minimizing the formation of undesired diastereomers in subsequent chiral synthetic steps .
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | ≥95% ee |
| Comparator Or Baseline | Racemic mixture (0% ee) |
| Quantified Difference | ≥95% ee difference |
| Conditions | Vendor specification for enantiomerically pure (3R)-isomer; no experimental conditions provided. |
Why This Matters
A high ee value is critical for ensuring stereochemical integrity in downstream reactions, directly impacting the yield and purity of chiral pharmaceutical intermediates.
